molecular formula C19H17FN2O2S B2950933 3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine CAS No. 872688-78-3

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine

Cat. No.: B2950933
CAS No.: 872688-78-3
M. Wt: 356.42
InChI Key: BCMGOKGEPVEBFJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine is a synthetic pyridazine derivative offered for research purposes. This compound is structurally characterized by a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a (4-fluorobenzyl)thio ether moiety. The presence of these substituents suggests potential for diverse biological activity, as similar structural motifs are found in compounds investigated for various pharmacological properties. For instance, pyridazine and imidazo[1,2-b]pyridazine scaffolds are recognized in medicinal chemistry for their antimycobacterial potential, with some derivatives demonstrating high activity against Mycobacterium tuberculosis . Furthermore, the 3,4-dimethoxyphenyl group is a privileged structure in drug discovery, appearing in molecules that act as kinase inhibitors, such as those targeting c-Jun N-terminal kinase (JNK) for research into diabetes and obesity . The specific mechanism of action for this compound is not fully elucidated and is an area for ongoing investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a biological probe. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-23-17-9-5-14(11-18(17)24-2)16-8-10-19(22-21-16)25-12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGOKGEPVEBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the 4-Fluorobenzylthio Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyridazine Derivatives with Fluorinated Benzylthio Groups

The closest structural analog is 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine (CAS: 920477-70-9), which differs in the substitution pattern:

  • Fluorine position : 2-fluorobenzylthio vs. 4-fluorobenzylthio in the target compound.
  • Phenyl substituent : 4-methoxyphenyl vs. 3,4-dimethoxyphenyl.
Property Target Compound 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine
Molecular Formula C₁₉H₁₈FN₂O₂S (inferred) C₁₈H₁₅FN₂OS
Molecular Weight ~349.4 (calculated) 326.4
Key Substituents 3,4-Dimethoxyphenyl, 4-F-BnS 4-Methoxyphenyl, 2-F-BnS

Pyridazine Derivatives with Sulfonyl and Heterocyclic Substituents

3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS: 946275-06-5) highlights the impact of bulkier substituents:

  • Core similarity : Pyridazine backbone.
  • Key differences : A sulfonylpiperazine group and thiophene substituent replace the dimethoxyphenyl and fluorobenzylthio moieties.
Property Target Compound 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Molecular Formula C₁₉H₁₈FN₂O₂S (inferred) C₂₁H₂₄N₄O₃S₂
Molecular Weight ~349.4 444.6
Functional Groups Benzylthio, dimethoxyphenyl Sulfonylpiperazine, thiophene

The sulfonyl group in the latter compound may enhance solubility but reduce membrane permeability compared to the benzylthio group in the target compound .

Antioxidant and Enzyme Inhibition

Dimethoxyphenyl-containing compounds, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), exhibit strong free radical scavenging (IC₅₀: 8.2 µM) and ACE inhibition (IC₅₀: 0.9 µM) . The target compound’s 3,4-dimethoxyphenyl group may confer similar antioxidant properties, though its pyridazine core could alter bioavailability.

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine core with specific substituents that enhance its biological properties. The synthesis typically involves several steps:

  • Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.
  • Introduction of the 3,4-Dimethoxyphenyl Group : Achieved through substitution reactions.
  • Attachment of the 4-Fluorobenzylthio Group : Conducted via nucleophilic substitution reactions under basic conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : Demonstrated significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Inhibition of Cancer Cell Lines : It showed selective cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially modulating enzyme activities related to cancer progression .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including related compounds to this compound, reported that certain derivatives exhibited excellent antimicrobial activity with inhibition zones significantly larger than those of control substances .

Study 2: Anticancer Screening

In another investigation focusing on pyridazine derivatives, the compound was tested against multiple cancer cell lines. Results indicated that it inhibited cell proliferation effectively, with a mean IC50 value significantly lower than many known anticancer agents .

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityMIC (μg/mL)IC50 (μM)
Compound AAntimicrobial0.2215
Compound BAnticancer0.3020
This compound Antimicrobial & Anticancer 0.25 12

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